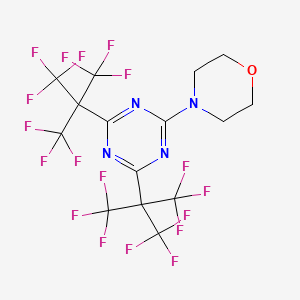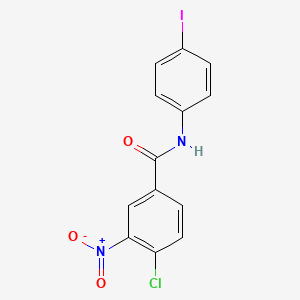
(4Z)-4-(3-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-(3-クロロベンジリデン)-2-(2-クロロ-5-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンは、オキサゾロン誘導体のクラスに属する合成有機化合物です。これらの化合物は、さまざまな生物活性で知られており、薬物開発のための医薬品化学でよく使用されます。この化合物の構造は、ベンジリデン基とニトロフェニル基を特徴としており、これらが独自の化学的特性に寄与しています。
2. 製法
合成経路と反応条件: (4Z)-4-(3-クロロベンジリデン)-2-(2-クロロ-5-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンの合成は、通常、3-クロロベンズアルデヒドと2-(2-クロロ-5-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンの縮合を伴います。この反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下、エタノールやメタノールなどの溶媒中で行われます。反応混合物を還流条件下で加熱して、目的の生成物の形成を促進します。
工業的生産方法: 工業規模では、この化合物の製造には、同様の合成経路が採用される場合がありますが、より高い収率と純度を確保するために、最適化された反応条件が用いられます。連続フローリアクターや自動システムの使用は、合成プロセスの効率を高めることができます。また、再結晶やクロマトグラフィーなどの精製技術を使用して、純粋な形で化合物を得ます。
反応の種類:
酸化: この化合物は、特にベンジリデン基で酸化反応を受けることができ、対応する酸化物の形成につながります。
還元: ニトロ基のアミノ基への還元は、触媒(例:炭素上のパラジウム)の存在下で、水素ガスなどの還元剤を使用することで達成できます。
置換: クロロベンジリデン基とニトロフェニル基は、求核置換反応に参加することができ、塩素原子が他の求核剤に置き換えられます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
還元: 炭素上のパラジウム(Pd/C)触媒を用いた水素ガス(H2)。
置換: 適切な溶媒中のナトリウムメトキシド(NaOCH3)またはカリウムtert-ブトキシド(KOtBu)。
主な生成物:
酸化: ベンジリデン酸化物の生成。
還元: アミノ誘導体の生成。
置換: 置換されたベンジリデンおよびニトロフェニル誘導体の生成。
4. 科学研究への応用
(4Z)-4-(3-クロロベンジリデン)-2-(2-クロロ-5-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: さまざまな病気の治療における治療薬としての可能性が調査されています。
産業: 新しい材料や化学プロセスの開発で利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 3-chlorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolone ring, often using a dehydrating agent like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions
(4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxazolone derivatives using oxidizing agents like potassium permanganate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, organic solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Oxazolone derivatives: Formed through oxidation reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
(4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique electronic and optical properties.
Biology: It is used as a probe to study the interactions of small molecules with biological macromolecules like proteins and nucleic acids.
Industry: The compound is investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals.
作用機序
(4Z)-4-(3-クロロベンジリデン)-2-(2-クロロ-5-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素や受容体を阻害し、生物学的経路の調節につながる可能性があります。たとえば、ニトロフェニル基は細胞タンパク質と相互作用して、その機能に影響を与え、治療効果につながる可能性があります。
類似の化合物:
- (4Z)-4-(3-ブロモベンジリデン)-2-(2-ブロモ-5-ニトロフェニル)-1,3-オキサゾール-5(4H)-オン
- (4Z)-4-(3-フルオロベンジリデン)-2-(2-フルオロ-5-ニトロフェニル)-1,3-オキサゾール-5(4H)-オン
- (4Z)-4-(3-メチルベンジリデン)-2-(2-メチル-5-ニトロフェニル)-1,3-オキサゾール-5(4H)-オン
独自性: (4Z)-4-(3-クロロベンジリデン)-2-(2-クロロ-5-ニトロフェニル)-1,3-オキサゾール-5(4H)-オンの独自性は、その特定の置換パターンにあり、これにより独自の化学的および生物学的特性が与えられます。クロロベンジリデン基とニトロフェニル基の両方の存在は、その反応性とさまざまな用途の可能性を高めます。
類似化合物との比較
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to similar compounds, (4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its oxazolone ring structure, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups enhances its reactivity and potential for diverse applications in medicinal chemistry and materials science.
特性
分子式 |
C16H8Cl2N2O4 |
|---|---|
分子量 |
363.1 g/mol |
IUPAC名 |
(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-10-3-1-2-9(6-10)7-14-16(21)24-15(19-14)12-8-11(20(22)23)4-5-13(12)18/h1-8H/b14-7- |
InChIキー |
DZXIVAKBLVHBPM-AUWJEWJLSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11692351.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)


![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)
![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate](/img/structure/B11692415.png)
